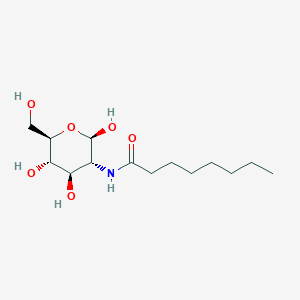![molecular formula C7H5N3O B13826492 6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine CAS No. 474884-44-1](/img/structure/B13826492.png)
6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-acylamino ketones with hydroxylamine hydrochloride, followed by cyclization . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired heterocyclic ring system .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above. This includes scaling up the reaction, ensuring efficient mixing and heat transfer, and implementing purification steps to isolate the compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Applications De Recherche Scientifique
6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine has been explored for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application .
Comparaison Avec Des Composés Similaires
6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine can be compared with other similar heterocyclic compounds, such as:
Imidazoles: Known for their antimicrobial and antifungal properties.
Oxadiazepines: Studied for their potential use in treating neurological disorders.
Benzodiazepines: Widely used in medicine for their anxiolytic and sedative effects.
The uniqueness of this compound lies in its fused ring system, which combines the properties of both imidazole and oxadiazepine, potentially offering a broader range of applications and enhanced biological activity .
Propriétés
Numéro CAS |
474884-44-1 |
|---|---|
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
9-oxa-3,6,10-triazatricyclo[6.2.1.02,6]undeca-1(10),2,4,7-tetraene |
InChI |
InChI=1S/C7H5N3O/c1-2-10-4-5-3-6(9-11-5)7(10)8-1/h1-2,4H,3H2 |
Clé InChI |
HQBKQOCULQMAIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN3C=CN=C3C1=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


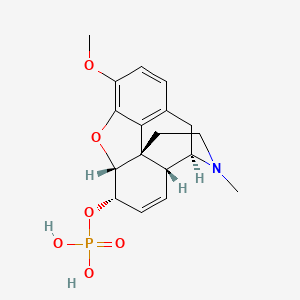
![3-[(Pent-2-yn-1-yl)oxy]aniline](/img/structure/B13826419.png)


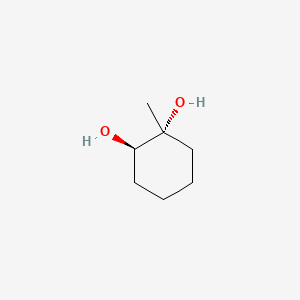
![3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)
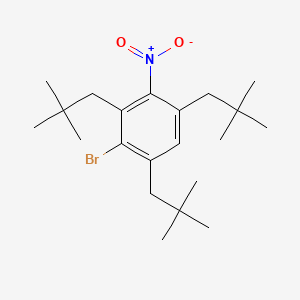
![(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13826437.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13826449.png)
![(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B13826451.png)
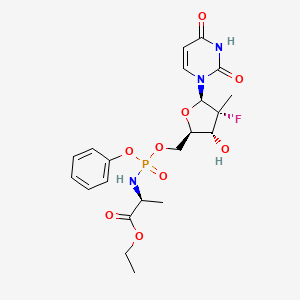
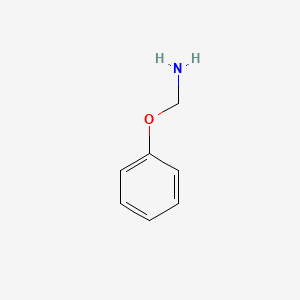
![[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B13826477.png)
